2-Amino-9-cyclohexyl-1H-purin-6(9H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14937-71-4 |
|---|---|
Molecular Formula |
C11H15N5O |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-amino-9-cyclohexyl-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O/c12-11-14-9-8(10(17)15-11)13-6-16(9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,12,14,15,17) |
InChI Key |
QONRRYFWNHZGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Biological Target Identification and Mechanistic Elucidation of 2 Amino 9 Cyclohexyl 1h Purin 6 9h One and Analogues
Enzyme Inhibition Studies and Mechanisms
Research into this class of compounds has centered on their inhibitory effects, particularly against kinases and other enzymes involved in purine (B94841) metabolism. The structural scaffold of these molecules allows for diverse chemical modifications, leading to analogues with varied potency and selectivity.
Kinase Inhibition (e.g., Nek2, CDK2, JAK3)
Purine analogues have emerged as a significant class of protein kinase inhibitors. researchgate.netnih.govmdpi.com Kinases, which regulate a vast array of cellular processes, are often dysregulated in various diseases, making them prominent therapeutic targets. researchgate.netnih.gov The subject compound and its relatives, such as Roscovitine and Olomoucine, have been extensively studied as inhibitors of several key kinases. febscongress.orgspandidos-publications.com
Nek2 (NIMA-related kinase 2): This serine/threonine kinase is involved in regulating centrosome separation during the onset of mitosis. nih.gov Inhibition of Nek2 is a strategy being explored in oncology research. Studies have identified 6-alkoxypurines, which are structurally related to 2-amino-9-cyclohexyl-1H-purin-6(9H)-one, as inhibitors of Nek2. nih.gov By modifying the substituents on the purine core, researchers have developed compounds with improved selectivity for Nek2 over other kinases like Cyclin-Dependent Kinase 2 (CDK2). nih.gov For example, a library of 6-cyclohexylmethoxy-2-arylaminopurines was synthesized to explore the structural requirements for selective Nek2 inhibition. nih.gov
CDK2 (Cyclin-Dependent Kinase 2): As a key regulator of the cell cycle, CDK2 is a major target for inhibitor development. mdpi.com The 2,6,9-trisubstituted purine scaffold is a classic framework for CDK inhibitors. patsnap.com Compounds like Roscovitine (CYC202) and Olomoucine are potent inhibitors of CDK2, and their mechanism has been well-characterized. febscongress.orgspandidos-publications.compatsnap.com Roscovitine, for instance, is a potent inhibitor of CDK2/cyclin E, CDK2/cyclin A, and CDK1/cyclin B. mdpi.compatsnap.com The development of these inhibitors has involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
JAK3 (Janus Kinase 3): JAK3 is a non-receptor tyrosine kinase crucial for cytokine signaling in the immune system. While many JAK3 inhibitors are based on pyrrolopyrimidine scaffolds that mimic the purine of ATP, the fundamental principle of targeting the ATP-binding site is shared with purine-based inhibitors.
The primary mechanism by which this compound and its analogues inhibit kinases is through competition with adenosine (B11128) triphosphate (ATP) for its binding site on the enzyme. spandidos-publications.com The purine core of these inhibitors is structurally analogous to the adenine (B156593) base of ATP, allowing it to fit into the kinase's adenine-binding pocket. spandidos-publications.com
This competitive inhibition is demonstrated by kinetic analyses of compounds like Olomoucine and Roscovitine against CDKs. febscongress.orgspandidos-publications.com The crystal structure of CDK2 complexed with Roscovitine confirms that the purine portion of the inhibitor occupies the adenine binding pocket. spandidos-publications.com The various substituents on the purine ring then form additional interactions with the surrounding amino acid residues, which determines the inhibitor's potency and selectivity. spandidos-publications.com For instance, the benzyl (B1604629) group of Roscovitine makes contacts within the active site that are not observed with ATP, contributing to its specificity. spandidos-publications.com
While ATP-competitive inhibition is the dominant mechanism for this class of purine analogues, allosteric inhibition represents an alternative strategy for modulating kinase activity. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This mode of inhibition can offer higher selectivity compared to ATP-competitive inhibitors due to the greater diversity of allosteric sites among different kinases. However, for 2-amino-purinone derivatives, allosteric inhibition is not a widely reported mechanism; their activity is predominantly attributed to direct competition at the ATP-binding site.
Irreversible inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to permanent inactivation. This approach can offer prolonged duration of action. Research into Nek2 inhibitors has led to the development of purine analogues designed for irreversible binding. A strategy has involved incorporating a Michael acceptor, such as a 6-ethynylpurine group, into the molecule. This group can then react with a nucleophilic cysteine residue (specifically Cys22) located near the active site of Nek2, forming a covalent adduct and irreversibly inhibiting the kinase.
Inhibition of Other Enzyme Classes (e.g., Xanthine (B1682287) Oxidase)
Beyond kinases, purine analogues can inhibit other enzymes, particularly those involved in purine metabolism.
Xanthine Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. It plays a key role in purine catabolism, and its inhibition is a therapeutic strategy for conditions like gout. Because the natural substrates of XO are purines, it is a logical target for purine-based inhibitors.
Studies have characterized the inhibitory effects of purine derivatives that are structurally similar to this compound. Specifically, 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) and 2-amino-6-purinethiol (APT) have been identified as potent inhibitors of Xanthine Oxidase. Research has shown that these compounds can preferentially inhibit the metabolism of other therapeutic purine analogues (like 6-mercaptopurine) over the natural substrate xanthine, which is a desirable characteristic for certain clinical applications. Kinetic studies confirm a competitive inhibition mechanism for some N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides against XO.
Kinetic Characterization of Enzyme Inhibition
The inhibitory activity of these compounds is quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The Ki value is the dissociation constant for the inhibitor-enzyme complex and provides a more absolute measure of binding affinity. It is important to note that comparing IC50 or Ki values from different studies can be a source of significant noise due to variations in assay conditions.
Below are tables summarizing the kinetic data for representative purine analogues against various enzyme targets.
Table 1: Kinase Inhibition Data for Representative Purine Analogues
Table 2: Xanthine Oxidase Inhibition Data for Representative Purine Analogues
Receptor Binding Interactions and Modulations
The interaction of this compound with various receptors is a critical aspect of its biological activity. As a purine analogue, its potential to bind to purinergic receptors, particularly adenosine receptors, has been a subject of interest.
Adenosine Receptor (AR) Subtype Selectivity (A1, A2A, A2B, A3)
Adenosine receptors, a family of G-protein coupled receptors (GPCRs), are crucial in a multitude of physiological processes. They are classified into four subtypes: A1, A2A, A2B, and A3. The affinity and selectivity of ligands for these subtypes determine their specific pharmacological effects. While the purine scaffold is a common feature of adenosine receptor ligands, substitutions at various positions on the purine ring dictate the binding affinity and selectivity.
Currently, specific binding affinity data, such as Ki values, for this compound at the four adenosine receptor subtypes (A1, A2A, A2B, and A3) are not extensively reported in publicly available scientific literature. The primary focus of research on this compound has been directed towards other biological targets.
Other G-Protein Coupled Receptor (GPCR) Modulations
Beyond adenosine receptors, the broader GPCR family represents a vast array of potential biological targets. Comprehensive screening of this compound against a wide panel of other GPCRs has not been detailed in the available research, and therefore, its activity at other GPCRs remains uncharacterized.
Interaction with Nucleic Acids (DNA/RNA) and Associated Processes
Direct interaction with nucleic acids is a mechanism of action for certain classes of molecules, often leading to interference with DNA replication, transcription, or repair. For purine analogues, the structural similarity to endogenous purines (adenine and guanine) raises the possibility of such interactions.
However, the primary mechanism of action identified for this compound does not involve direct binding to DNA or RNA. Studies have shown that its cellular effects are mediated through the inhibition of specific protein kinases rather than through intercalation into the DNA double helix or other forms of nucleic acid binding. While some purine-based compounds are known to interact with DNA, the specific substitutions present in this compound direct its activity towards protein targets. Research focused on potential DNA damaging or direct binding effects of this compound is not prominent in the existing literature.
Modulation of Cellular Signaling Pathways
The most significant and well-documented biological activity of this compound is its potent and selective inhibition of key enzymes in cellular signaling, particularly the cyclin-dependent kinases (CDKs).
As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrate proteins. This action has profound effects on cell cycle progression. The compound exhibits high potency against CDK2. nih.gov
The inhibition of CDK2 by this compound leads to a blockage in the cell cycle, specifically causing a G2 phase arrest. nih.gov A key downstream effect of CDK2 inhibition is the prevention of the phosphorylation of the Retinoblastoma protein (Rb). nih.gov Unphosphorylated or hypophosphorylated Rb remains active and binds to E2F transcription factors, thereby preventing the transcription of genes required for S-phase entry and progression.
The impact of this compound on other signaling pathways, such as those mediated by cyclic adenosine monophosphate (cAMP), is less direct. While there is a known interplay between the cAMP pathway and CDK activity, with cAMP capable of modulating cell cycle progression, there is no direct evidence to suggest that this compound directly alters cAMP levels or the activity of key components of the cAMP signaling cascade like adenylyl cyclase or phosphodiesterases. Its effects on the cell cycle are predominantly attributed to its direct inhibition of CDKs.
Interactive Data Table: Kinase Inhibition Profile of this compound (NU6102)
| Kinase Target | IC₅₀ (nM) |
| CDK2/cyclin A | 5 |
| CDK1/cyclin B | 9.5 |
| CDK4 | 1600 |
| DYRK1A | 900 |
| PDK1 | 800 |
| ROCKII | 600 |
This table summarizes the in vitro inhibitory concentrations (IC₅₀) of this compound against various protein kinases, demonstrating its high selectivity for CDK2.
Structure Activity Relationship Sar Investigations of 2 Amino 9 Cyclohexyl 1h Purin 6 9h One Derivatives
Influence of Purine (B94841) Ring Substituents on Biological Activity
Impact of 2-Amino Group Modifications on Target Affinity and Selectivity
The 2-amino group is a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of many kinases. Modifications to this group can significantly alter binding affinity. SAR studies on related purine-based inhibitors have shown that N-alkylation or N-acylation of the 2-amino group can modulate activity. For instance, in a series of pyrrolidine (B122466) amide derivatives, modifications to acyl chains influenced inhibitor potency, suggesting that the nature of substituents on amino groups is a key determinant of biological activity. nih.gov
Generally, small, non-bulky substituents on the 2-amino group are tolerated, but larger additions can lead to a loss of activity due to steric hindrance within the confined space of the kinase hinge region. The introduction of specific functional groups can, however, lead to additional interactions with the target protein, potentially enhancing selectivity for one kinase over another.
Role of the 6-Keto/Oxy Functionality and its Derivatives
The 6-keto (or 6-oxo) group acts as a key hydrogen bond acceptor. In many kinase inhibitor complexes, this oxygen atom forms a critical hydrogen bond with a backbone NH group in the hinge region of the kinase. Replacing this functionality can have a profound impact on binding and, consequently, biological activity.
Studies on substituted purine derivatives have demonstrated that replacing the 6-oxo group with a thioether or other isosteres can significantly alter the biological profile. For example, in a series of 6-substituted purines, thioether-linked derivatives were found to be superior to their oxygen and nitrogen counterparts for certain biological activities. nih.gov The conversion of the 6-keto group to a 6-thio group, creating 6-thioguanine (B1684491) analogues, has been explored, often revealing different pharmacological properties. mdpi.com Furthermore, SAR studies on O6- and S6-substituted purine derivatives indicate that an exocyclic oxygen at this position is often required for efficient interaction with certain protein targets. nih.gov
Significance of the N9-Cyclohexyl Moiety and its Structural Variations
The nature of the N9-substituent is a critical determinant of both potency and selectivity. SAR studies comparing various N9-substituents have yielded important insights. For instance, in the development of CDK inhibitors, variations at the N9 position from isopropyl to cyclopentyl or cyclohexyl groups have been shown to modulate inhibitory activity and selectivity profiles. rsc.org A study on novel 6-aminopurine derivatives designed as CDK inhibitors highlighted the importance of an N9-cis-cyclobutyl moiety for potent activity against CDK2 and CDK5. nih.gov The choice of an aryl group versus a cycloalkyl group at the N9 position can also dramatically affect binding affinities. nih.gov
Below is an interactive table summarizing the general SAR findings for N9-substituents in purine-based CDK inhibitors.
| N9-Substituent | General Effect on CDK Inhibition | Rationale |
| Isopropyl | Moderate activity | Fills a smaller hydrophobic pocket. |
| Cyclopentyl | Often shows high activity | Good fit for the hydrophobic pocket in many CDKs. rsc.org |
| Cyclohexyl | Generally potent | Provides optimal bulk and lipophilicity for the target pocket. |
| Aryl Groups | Variable activity | Can introduce specific electronic or steric interactions, affecting selectivity. nih.gov |
Conformational Analysis and its Correlation with Bioactivity
The conformation of the N9-cyclohexyl ring and its orientation relative to the purine core can influence how the molecule presents its key interacting groups to the target protein. While specific conformational studies on 2-Amino-9-cyclohexyl-1H-purin-6(9H)-one are not widely available, analysis of related structures provides valuable information. For purine nucleosides, the glycosyl conformation (the rotation around the N9-C1' bond) is a key determinant of biological activity. nih.gov
By analogy, the orientation of the cyclohexyl ring can be critical. The ring can adopt different conformations, such as chair or boat, and the purine moiety can be in an axial or equatorial position. These conformational preferences dictate the three-dimensional shape of the inhibitor and its ability to fit into the ATP-binding site. For a molecule to be active, it must adopt a low-energy conformation that is complementary to the binding site of the target kinase. nih.gov Computational modeling and NMR studies on analogous systems help in understanding these conformational requirements and their link to bioactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. For purine-based kinase inhibitors, QSAR models have been instrumental in understanding the key physicochemical properties that drive potency and in designing new, more effective compounds. nih.gov
Development of Predictive QSAR Models
Numerous QSAR models have been developed for purine derivatives targeting various kinases, particularly CDKs. rsc.orgnih.gov These models often employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
These studies consistently highlight the importance of several factors:
Steric Fields: The size and shape of the substituents at positions C2, C6, and N9 are critical. The models often show that bulky groups at N9 are favorable, fitting into a hydrophobic pocket, while steric bulk at other positions may be detrimental.
Electrostatic Fields: The distribution of charges, particularly around the hydrogen-bonding groups (2-amino and 6-keto), is crucial for interaction with the kinase hinge region.
Hydrophobic Fields: The lipophilicity of the N9-substituent is a key driver of affinity.
A typical 3D-QSAR study on purine-based CDK2 inhibitors resulted in highly predictive models with excellent statistical validation. nih.gov For example, a CoMSIA model yielded a cross-validated q² of 0.808 and a predictive r² of 0.990, indicating a robust and predictive model. nih.gov Such models are validated internally using techniques like leave-one-out cross-validation and externally by predicting the activity of a set of compounds not used in model generation. mdpi.comtaylorfrancis.com The development of these predictive models accelerates the drug discovery process by allowing for the virtual screening and prioritization of novel inhibitor candidates before their synthesis and biological testing. uniroma1.it
Below is a table summarizing typical statistical parameters for a predictive QSAR model for purine-based CDK inhibitors.
| Statistical Parameter | Typical Value | Interpretation |
| q² (Cross-validated r²) | > 0.5 | Good internal predictivity. nih.gov |
| r² (Non-cross-validated r²) | > 0.6 | Goodness of fit of the model. |
| Predictive r² (for external test set) | > 0.5 | Good external predictive power. nih.gov |
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Computational Chemistry and Molecular Modeling Applications in Purine Research
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), serving to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov This approach is particularly valuable in purine (B94841) research, given the versatility of the purine scaffold in targeting a wide array of proteins, notably kinases. mdpi.com By abstracting the key interaction points from one or more active ligands, a pharmacophore model can be generated and used as a 3D query to screen large compound libraries for novel molecules with the potential for similar bioactivity. scirp.org
The development of a pharmacophore model for purine derivatives, such as those in the 2,6,9-trisubstituted class, typically involves the identification of common chemical features that are critical for binding to the target protein. These features commonly include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.govnih.gov For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, the purine core itself often provides key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The substituents at the C2, N9, and C6 positions then project into surrounding pockets, where they can form additional hydrogen bonds, hydrophobic interactions, or aromatic stacking interactions. mdpi.com
A 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model can further enhance ligand design by correlating the spatial arrangement of these features with the biological activity of a series of compounds. researchgate.net One study on CDK1 inhibitors resulted in a predictive pharmacophore model characterized by three hydrogen bond acceptors and one hydrophobic feature. nih.gov The statistical robustness of such models is crucial and is often validated by parameters like the correlation coefficient (R²) and the root mean square deviation (RMSD). nih.gov
The table below illustrates a representative pharmacophore model developed for a series of purine-based kinase inhibitors, detailing the essential features and their spatial relationships.
| Pharmacophore Feature | Type | Distance to RA1 (Å) |
| RA1 | Ring Aromatic | - |
| HBA1 | Hydrogen Bond Acceptor | 4.8 |
| HBA2 | Hydrogen Bond Acceptor | 6.2 |
| HY1 | Hydrophobic | 7.5 |
| HBD1 | Hydrogen Bond Donor | 3.5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This model can then be employed in virtual screening campaigns to filter large chemical databases, prioritizing compounds that match the pharmacophoric query for further investigation through more computationally intensive methods like molecular docking. scirp.org
Fragment-Based Drug Design (FBDD) Approaches
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds, including those targeting proteins that bind purines. nih.gov This approach begins with the screening of libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to the target protein. pepdd.com These initial fragment hits, typically with molecular weights under 300 Da, serve as starting points for the gradual construction of more potent and selective inhibitors. nih.gov The core principle of FBDD is to build a high-quality lead compound by optimizing the interactions of its constituent fragments with the target's binding site. nih.gov
There are three primary strategies for evolving fragment hits into lead compounds:
Fragment Growing: This involves extending a single fragment hit by adding chemical functionalities to improve its binding affinity and selectivity. This is often guided by structural information from X-ray crystallography or NMR spectroscopy, which reveals how the fragment binds and where there are opportunities for growth into adjacent pockets of the binding site. pepdd.com
Fragment Merging: In this approach, two or more fragments that bind to distinct but adjacent sites on the protein are combined into a single, larger molecule that retains the favorable interactions of the individual fragments. pharmafeatures.com
Fragment Linking: Similar to merging, fragment linking connects two fragments that bind to separate subpockets. However, this is achieved by introducing a chemical linker, which itself may or may not interact with the protein. The design of the linker is critical to ensure that the linked compound maintains the optimal orientation of the original fragments. nih.govacs.org
In the context of purine research, FBDD can be particularly effective. The purine scaffold itself can be considered a privileged fragment, as it is a common motif in many kinase inhibitors that binds to the highly conserved ATP-binding site. acs.org An FBDD campaign might start by screening a fragment library to identify small molecules that bind to pockets adjacent to the ATP site. These hits can then be linked to a purine core or a similar fragment that occupies the adenine-binding region.
The table below provides examples of fragments that could be found in a library designed for screening against kinases, which are common targets for purine analogs.
| Fragment ID | Structure | Molecular Weight (Da) | Key Features |
| F01 | Indole | 117.15 | Aromatic, H-bond donor |
| F02 | 4-Aminopyridine | 94.11 | Aromatic, H-bond acceptor, H-bond donor |
| F03 | 1-Methylpiperazine | 100.16 | Basic amine, Hydrophobic |
| F04 | Cyclohexylamine | 99.17 | Hydrophobic, H-bond donor |
| F05 | Phenylacetic acid | 136.15 | Aromatic, H-bond donor/acceptor |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The development of KinFragLib, a kinase-focused fragment library, exemplifies a data-driven approach where co-crystallized kinase inhibitors are deconstructed into fragments corresponding to different subpockets of the kinase binding site. github.com Such specialized libraries can significantly enhance the efficiency of FBDD in discovering novel purine-based inhibitors.
Applications As Research Probes and Tool Compounds
Development of Fluorescent Purine (B94841) Probes
Fluorescent probes are indispensable tools for biological imaging. The synthesis of novel fluorescent molecules, often based on existing chemical scaffolds, is a continuous effort in chemical biology. While purine derivatives are a common foundation for such probes, specific research on creating fluorescent versions of 2-Amino-9-cyclohexyl-1H-purin-6(9H)-one for imaging purposes is not documented in available literature.
General methodologies for creating fluorescent probes involve conjugating a fluorophore to a molecule of interest. This process often requires chemical modifications to both the core compound and the fluorescent tag to ensure that the final product retains its biological activity and has suitable photophysical properties. However, there are no specific reports on the synthesis and optimization of fluorescently labeled derivatives of this compound.
Advanced cellular assays like flow cytometry and confocal microscopy rely on fluorescently labeled molecules to identify and quantify cell populations or visualize subcellular structures. Without fluorescently labeled derivatives of this compound, its application in these techniques cannot be substantiated from the available scientific record.
The development of probes for specific biomolecules, such as the molecular chaperone Hsp90, is a significant area of research, particularly in cancer biology. Purine-based structures have been explored as inhibitors of Hsp90. nih.govnih.gov However, there is no specific evidence to suggest that this compound has been developed or utilized as a probe for Hsp90 or other specific cellular events.
Use in Investigating Purine Metabolism Pathways
Purine metabolism is a fundamental cellular process that is crucial for the synthesis of DNA, RNA, and energy-carrying molecules like ATP and GTP. The study of these pathways often involves the use of small molecule inhibitors or probes to elucidate the function of specific enzymes or transporters.
The de novo purine biosynthesis pathway builds purines from simple precursors. nih.govprolekare.cznih.govnih.gov This pathway is a target for various drugs, particularly in cancer and immunology. While many purine analogs are used to study this pathway, there is no documented use of this compound as a tool compound in this context.
The purine salvage pathway recycles purines from the degradation of nucleic acids, providing an energy-efficient alternative to de novo synthesis. nih.govbiorxiv.org Investigating this pathway is important for understanding cellular homeostasis and certain metabolic diseases. As with the de novo pathway, there is a lack of specific research detailing the use of this compound to investigate purine salvage and degradation.
Future Directions and Emerging Research Avenues for 2 Amino 9 Cyclohexyl 1h Purin 6 9h One Research
Advanced Synthetic Methodologies and Sustainable Chemistry Approaches
The conventional synthesis of purine (B94841) analogs often involves multi-step processes that can be time-consuming and may utilize hazardous reagents. mdpi.com The future of synthesizing 2-amino-9-cyclohexyl-1H-purin-6(9H)-one and its derivatives will likely pivot towards advanced methodologies that offer greater efficiency, control, and sustainability.
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating organic reactions. For the synthesis of 2,6,9-substituted purines, MAOS can significantly reduce reaction times from hours to minutes, often with improved yields and purity. researchgate.netcapes.gov.bracs.orgrsc.org The application of microwave irradiation can facilitate key steps such as N-alkylation and cross-coupling reactions, which are crucial for generating a diverse library of 9-substituted purine derivatives for screening.
Sustainable and Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic routes. mdpi.com Enzymatic synthesis, for instance, represents a highly selective and efficient alternative to traditional chemical methods for producing nucleoside analogs. mdpi.com Biocatalysis, utilizing enzymes like nucleoside phosphorylases, can proceed under mild conditions and avoids the need for protecting groups and hazardous chemicals, thus aligning with the principles of green chemistry. mdpi.com
| Methodology | Key Advantages | Potential Application for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | - Drastically reduced reaction times
| Rapid synthesis of a library of analogs with varied substituents for SAR studies. |
| Flow Chemistry | - Enhanced safety and control
| Efficient and safer large-scale production of the target compound. |
| Enzymatic Synthesis | - High selectivity (regio- and stereoselectivity)
| Sustainable synthesis of the core nucleoside structure or its derivatives. |
Integration of Multi-Omics Data for Novel Target Discovery
Identifying the biological targets of a compound is a critical and challenging aspect of drug development. nih.gov The advent of high-throughput "omics" technologies provides a powerful, unbiased approach to elucidate the mechanism of action of compounds like this compound and to discover novel therapeutic targets. nih.govresearchgate.net
Proteomics: Chemical proteomics is a powerful tool for the direct and unbiased identification of protein targets. nih.govasbmb.org Techniques such as affinity chromatography using immobilized purine analogs can capture interacting proteins from cell lysates, which are then identified by mass spectrometry. acs.orgkorea.ac.kr Furthermore, thermal stability profiling can detect changes in protein stability upon compound binding, offering another avenue for target identification. youtube.com
Metabolomics: As purine analogs can interfere with metabolic pathways, metabolomics offers a direct way to assess their physiological impact. wikipedia.org By quantifying changes in endogenous metabolites (such as ATP, ADP, and other purine pathway intermediates) following treatment, researchers can gain insights into the specific enzymatic pathways being modulated by the compound. researchgate.netnih.govnih.govcreative-proteomics.com This approach can reveal both on-target and off-target effects.
Genomics and Transcriptomics: These approaches can identify genetic mutations or changes in gene expression that correlate with sensitivity to the compound. nih.gov This can help in identifying patient populations that are most likely to respond to a potential therapy and can also point towards the cellular pathways being affected.
The true power of these technologies lies in their integration. A multi-omics approach, combining data from proteomics, metabolomics, and genomics, can provide a comprehensive, system-wide view of the compound's effects, leading to higher confidence in target identification and a deeper understanding of its mechanism of action. news-medical.netfrontlinegenomics.com
| Omics Technology | Primary Data Generated | Application in Purine Analog Research |
|---|---|---|
| Proteomics | Protein expression levels, post-translational modifications, protein-protein interactions. | Direct identification of binding proteins and cellular targets. asbmb.orgresearchgate.net |
| Metabolomics | Levels of small molecule metabolites. | Elucidation of effects on purine metabolism and other related pathways. nih.govresearchgate.net |
| Transcriptomics | Gene expression levels (mRNA). | Identifying downstream effects on cellular signaling and pathways. |
| Genomics | DNA sequence variations. | Identifying genetic markers of drug sensitivity or resistance. |
Development of Selective and Potent Modulators for Specific Biological Targets
A significant body of research has identified protein kinases as a major class of targets for purine-based inhibitors. nih.govacs.org The dysregulation of kinases is a hallmark of many diseases, particularly cancer. acs.org Future research on this compound will likely focus on developing it into a selective and potent modulator for specific, disease-relevant kinases.
For instance, studies on structurally related 2,6,9-trisubstituted purines have demonstrated potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a validated target in acute myeloid leukemia (AML). nih.govnih.gov Research has shown that the nature of the substituent at the 9-position of the purine ring, such as a cyclohexyl group, can significantly influence the compound's activity and selectivity profile against a panel of kinases. nih.govimtm.cz
The development process will involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the purine core (at the 2-amino and 6-oxo positions) and the 9-cyclohexyl group to understand how these changes affect potency and selectivity. researchgate.netnih.govmdpi.com
Kinase Profiling: Screening optimized compounds against large panels of kinases to determine their selectivity profile. nih.govmrc.ac.uk This is crucial for minimizing off-target effects that could lead to toxicity.
Structural Biology: Using techniques like X-ray crystallography to determine the binding mode of the inhibitors to their target kinases. This structural information is invaluable for guiding the rational design of more potent and selective compounds.
The goal is to design modulators that not only have high affinity for the target but also exhibit a favorable selectivity profile, thereby maximizing therapeutic efficacy while minimizing potential side effects.
Exploration of Structure-Kinetic Relationships in Biological Systems
Traditionally, drug optimization has focused on improving the thermodynamic affinity (e.g., IC₅₀ or Kᵢ) of a compound for its target. However, there is a growing recognition that the kinetic aspects of the drug-target interaction, particularly the drug-target residence time, can be a better predictor of in vivo efficacy. enzymlogic.comnih.govbellbrooklabs.com The residence time describes how long a drug remains bound to its target. nih.gov
Future research on this compound should therefore explore its structure-kinetic relationship (SKR) . This involves understanding how modifications to the chemical structure influence the association (kₒₙ) and dissociation (kₒff) rate constants of the drug-target complex. A longer residence time (slower kₒff) can lead to a more sustained pharmacological effect, even after the concentration of the drug in the bloodstream has decreased. nih.govacs.org
Key aspects of SKR exploration would include:
Measuring Binding Kinetics: Employing biophysical techniques like Surface Plasmon Resonance (SPR) or advanced enzymatic assays to measure the kₒₙ and kₒff rates for a series of analogs. revvity.com
Correlating Structure with Kinetics: Identifying which molecular features (e.g., hydrophobicity, number of rotatable bonds, specific hydrogen bonding interactions) contribute to a longer residence time. nih.gov For kinase inhibitors, features that promote conformational changes in the enzyme upon binding can often lead to slower dissociation rates.
In Vivo Target Occupancy Studies: Investigating how the drug-target residence time translates to the duration of target engagement within a cellular or in vivo setting. acs.org
By optimizing for a favorable kinetic profile, it may be possible to develop more effective therapeutics with improved dosing regimens.
| Parameter | Symbol | Description | Therapeutic Relevance |
|---|---|---|---|
| Association Rate Constant | kₒₙ | The rate at which the drug binds to its target. | Contributes to the speed of onset of drug action. |
| Dissociation Rate Constant | kₒff | The rate at which the drug dissociates from its target. | Inversely related to residence time; a slower kₒff often leads to a more durable effect. |
| Residence Time | τ (or tᵣ) | The average time a drug molecule stays bound to its target (τ = 1/kₒff). | A key determinant of the duration of drug action in vivo. nih.gov |
| Dissociation Constant | Kₔ | A measure of binding affinity at equilibrium (Kₔ = kₒff/kₒₙ). | Traditionally used to measure potency, but does not capture the dynamic nature of the interaction. |
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Base Selection : K₂CO₃ or NaH improves alkylation efficiency by deprotonating the purine.
- Temperature : Mild heating (40–60°C) balances reaction rate and side-product formation.
Reference : Analogous methods for related purine derivatives are detailed in multi-step syntheses involving alkylation and purification .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?
Methodological Answer:
Discrepancies may arise from crystal twinning, poor resolution, or disorder. Use the following strategies:
Data Collection : Optimize crystal quality (e.g., slow evaporation for single crystals) and collect high-resolution data (≤ 1.0 Å).
Refinement Software : Employ SHELXL for small-molecule refinement, which handles twinning and disorder via tools like TWIN and PART instructions .
Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for structure overlay comparisons.
Example : A cyclopentyl purine analog required TWIN refinement in SHELXL to resolve overlapping electron density peaks .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm cyclohexyl integration (e.g., 6H multiplet at δ 1.2–2.0 ppm) and purine aromatic protons (δ 7.5–8.5 ppm).
- 2D Experiments (HSQC, HMBC) : Assign connectivity between the cyclohexyl and purine moieties.
- X-ray Diffraction (XRD) : Resolve absolute configuration and hydrogen-bonding networks .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 262.166).
Reference : Structural validation of similar purines used XRD and NMR .
Advanced: How to design experiments to study its enzyme inhibition mechanisms?
Methodological Answer:
Target Identification : Screen against enzymes with nucleobase-binding sites (e.g., kinases, polymerases) via molecular docking (AutoDock Vina).
Competitive Assays :
- Fluorescence Quenching : Monitor binding to adenosine deaminase using tryptophan fluorescence.
- IC₅₀ Determination : Use substrate analogs (e.g., ATP for kinases) in kinetic assays.
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.
Mechanistic Insight : The cyclohexyl group may sterically hinder enzyme active sites, mimicking natural nucleobases .
Basic: What are common impurities formed during synthesis, and how are they identified?
Methodological Answer:
- Impurities :
- N7-Alkylated Isomers : Formed due to competing alkylation sites.
- Dehalogenation Byproducts : Incomplete removal of chlorine in intermediates.
- Detection :
- HPLC-MS : Use reverse-phase C18 columns (gradient: 5–95% acetonitrile in H₂O) to separate isomers.
- TLC : Compare Rf values against purified standards.
Mitigation : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide improves N9 selectivity .
Advanced: What strategies optimize regioselectivity in N-alkylation steps?
Methodological Answer:
Solvent Effects : Use DMF or DMSO to stabilize transition states favoring N9 over N7 alkylation.
Protecting Groups : Temporarily block N1 with a trityl group to direct alkylation to N3.
Microwave-Assisted Synthesis : Shorten reaction times (10–30 min) to minimize side reactions.
Case Study : A phenylpropyl purine achieved >95% N9 selectivity using K₂CO₃/DMF at 60°C .
Basic: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.
- Light Exposure : Use ICH Q1B guidelines with UV light (320–400 nm).
- Recommendations : Store in dark, airtight containers at 2–8°C to prevent hydrolysis .
Advanced: What computational methods predict biological activity and SAR?
Methodological Answer:
QSAR Modeling : Use MOE or Schrödinger to correlate substituent properties (e.g., cyclohexyl logP) with activity.
MD Simulations : Simulate binding to target proteins (e.g., 100 ns trajectories in GROMACS).
Pharmacophore Mapping : Identify essential features (e.g., purine N1 for hydrogen bonding).
Validation : Compare predicted vs. experimental IC₅₀ values from kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
